2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
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Overview
Description
2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in the synthesis of more complex molecules and as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the amino acid moiety. One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with an appropriate amino acid derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the piperidine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents like trifluoroacetic acid (TFA) are commonly used.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new carbon-carbon bonds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while coupling reactions can produce more complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical probes and as a precursor for biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid can be compared with other similar compounds, such as:
3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Used as a semi-flexible linker in PROTAC development.
2-(1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Utilized as a rigid linker in targeted protein degradation.
((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)proline: Another linker used in PROTAC development.
These compounds share the Boc-protected piperidine structure but differ in their functional groups and specific applications. The unique combination of the piperidine ring and amino acid moiety in this compound makes it particularly valuable for synthesizing diverse organic molecules .
Properties
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGFHQWQKGPIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162719 |
Source
|
Record name | α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-24-0 |
Source
|
Record name | α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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